molecular formula CH4NaO4S+ B033375 Sodium hydroxymethanesulfonate CAS No. 870-72-4

Sodium hydroxymethanesulfonate

Cat. No. B033375
CAS RN: 870-72-4
M. Wt: 135.1 g/mol
InChI Key: UOULCEYHQNCFFH-UHFFFAOYSA-M
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Description

Synthesis Analysis

SHMS is synthesized under specific conditions that facilitate its formation and ensure its stability. The compound can be synthesized through reactions involving sodium bisulfite and formaldehyde under alkaline conditions, leading to the formation of SHMS through a ring-closing reaction. The precise conditions, such as pH, temperature, and reactant ratios, are crucial for achieving high yields and purity of the product.

Molecular Structure Analysis

The molecular structure of SHMS includes a hydroxymethyl group attached to a sulfonate group, providing it with unique chemical properties. This structure is pivotal in its reactivity and the formation of various derivatives through chemical reactions. The molecular structure has been characterized using various analytical techniques, including IR, MS, and NMR spectroscopy, providing insights into its chemical nature and reactivity patterns.

Chemical Reactions and Properties

SHMS participates in a variety of chemical reactions, including decomposition, sulfomethylation, and reactions with monomers like acrylates. Its decomposition in acidic media involves the formation of intermediates like the sulfite radical, leading to the production of dithionite. The compound's ability to undergo sulfomethylation and react with various monomers to produce sulfonated products highlights its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of SHMS, such as solubility, stability, and reactivity, are influenced by its molecular structure and the environmental conditions. Its stability in alkaline aqueous solutions and rapid decomposition in acidic environments highlight the importance of pH in its physical behavior. Additionally, the presence of oxygen significantly affects its decomposition process, emphasizing the role of environmental factors in its physical properties.

Chemical Properties Analysis

The chemical properties of SHMS, such as reactivity, decomposition pathways, and interactions with other chemicals, are complex and multifaceted. Its reactivity with substituted anilines, for instance, demonstrates its potential in synthesizing aminomethanesulfonates under specific conditions. The compound's decomposition involves multiple stages, including interactions with oxygen and the formation of various intermediates, showcasing its intricate chemical behavior.

Scientific Research Applications

Chemical Synthesis and Application

Aquaculture and Environmental Applications

In aquaculture, sodium hydroxymethanesulfonate has been used to neutralize total ammonia nitrogen in rotifer batch culture systems. Its application significantly reduced toxic concentrations of un-ionized ammonia, thus improving rotifer density and reproductive rates (M. Riche, T. Pfeiffer, & J. García, 2006).

Food Safety and Quality Control

A non-invasive method using near-infrared spectroscopy was developed for screening sodium hydroxymethanesulfonate in wheat flour. This showcases its potential in ensuring food safety and quality control, providing a rapid and environmentally acceptable screening method (Wenbo Yuan, Bingren Xiang, Liyan Yu, & Jian-ping Xu, 2011).

Atmospheric Studies

Sodium hydroxymethanesulfonate has been identified in atmospheric aerosols, indicating its presence outside of clouds and suggesting its role in atmospheric sulfur chemistry. This research contributes to our understanding of atmospheric pollutants and their effects on the environment (R. Dixon & Holly Aasen, 1999).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The potential for fog-based HMS production was estimated to be an order of magnitude higher in Fairbanks and Anchorage, AK, than in the oil fields and may explain the missing organosulfate source contributing to Fairbanks air quality . Future research needs are also outlined in view of reductions of anthropogenic sulfur dioxide (SO2) emissions .

properties

IUPAC Name

sodium;hydroxymethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOULCEYHQNCFFH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

75-92-3 (Parent)
Record name Sodium formaldehyde bisulfite
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DSSTOX Substance ID

DTXSID3027328
Record name Sodium hydroxymethanesulfonate
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Molecular Weight

134.09 g/mol
Source PubChem
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Physical Description

Other Solid, White solid; [HSDB] White powder; [MSDSonline]
Record name Methanesulfonic acid, 1-hydroxy-, sodium salt (1:1)
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Record name Sodium formaldehyde bisulfite
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Boiling Point

Decomposes
Record name SODIUM FORMALDEHYDE BISULFITE
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Solubility

Soluble in water, Soluble in methanol ... ethanol.
Record name SODIUM FORMALDEHYDE BISULFITE
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Product Name

Sodium hydroxymethanesulfonate

Color/Form

White solid

CAS RN

870-72-4
Record name Sodium formaldehyde bisulfite
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Record name Methanesulfonic acid, 1-hydroxy-, sodium salt (1:1)
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Record name Sodium hydroxymethanesulfonate
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Record name Sodium hydroxymethanesulphonate
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Record name FORMALDEHYDE SODIUM BISULFITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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